molecular formula C13H10N2O4S B1361482 Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate CAS No. 346598-59-2

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

Cat. No.: B1361482
CAS No.: 346598-59-2
M. Wt: 290.3 g/mol
InChI Key: RYKLIYZZTRJJPU-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is an organic compound with the molecular formula C₁₃H₁₀N₂O₄S. It is characterized by a nitro group, a pyridinylthio group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration and Esterification: : The synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate typically begins with the nitration of 4-(pyridin-2-ylthio)benzoic acid. This is followed by esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Thioether Formation: : Another route involves the formation of the thioether linkage by reacting 3-nitro-4-chlorobenzoic acid with 2-mercaptopyridine under basic conditions, followed by esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

  • Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, especially at the nitro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving nitro and thioether groups. It may also serve as a probe for investigating cellular redox states due to its redox-active nature.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amino group, which is a common motif in many drugs.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate exerts its effects depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioether linkage can participate in redox reactions, influencing cellular redox balance. Molecular targets may include enzymes involved in redox processes and proteins with nucleophilic sites that can react with the nitro or thioether groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the pyridinylthio group, making it less versatile in terms of chemical reactivity.

    Methyl 4-(pyridin-2-ylthio)benzoate: Lacks the nitro group, reducing its potential for redox reactions.

    3-Nitro-4-(pyridin-2-ylthio)benzoic acid: The carboxylic acid group instead of the ester group alters its solubility and reactivity.

Uniqueness

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is unique due to the combination of a nitro group, a pyridinylthio group, and a benzoate ester. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-nitro-4-pyridin-2-ylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-19-13(16)9-5-6-11(10(8-9)15(17)18)20-12-4-2-3-7-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLIYZZTRJJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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